molecular formula C30H22BrN3O4 B11951523 6-bromo-3-(5-(furan-2-yl)-1-(4-methoxybenzoyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one

6-bromo-3-(5-(furan-2-yl)-1-(4-methoxybenzoyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one

Cat. No.: B11951523
M. Wt: 568.4 g/mol
InChI Key: DTXWFKLCCHCKRY-UHFFFAOYSA-N
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Description

The compound 6-bromo-3-(5-(furan-2-yl)-1-(4-methoxybenzoyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one is a structurally complex heterocyclic molecule featuring a quinolinone core fused with a pyrazoline ring. Key structural attributes include:

  • Quinolinone backbone: Substituted at position 6 with a bromine atom and at position 4 with a phenyl group.
  • Pyrazoline moiety: Positioned at C3 of the quinolinone, with a 4-methoxybenzoyl group at N1 and a furan-2-yl substituent at C5 of the pyrazoline ring.

Properties

Molecular Formula

C30H22BrN3O4

Molecular Weight

568.4 g/mol

IUPAC Name

6-bromo-3-[3-(furan-2-yl)-2-(4-methoxybenzoyl)-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C30H22BrN3O4/c1-37-21-12-9-19(10-13-21)30(36)34-25(26-8-5-15-38-26)17-24(33-34)28-27(18-6-3-2-4-7-18)22-16-20(31)11-14-23(22)32-29(28)35/h2-16,25H,17H2,1H3,(H,32,35)

InChI Key

DTXWFKLCCHCKRY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2C(CC(=N2)C3=C(C4=C(C=CC(=C4)Br)NC3=O)C5=CC=CC=C5)C6=CC=CO6

Origin of Product

United States

Biological Activity

6-Bromo-3-(5-(furan-2-yl)-1-(4-methoxybenzoyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one is a complex organic compound that has garnered attention for its potential biological activities. This compound combines various functional groups that may contribute to its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.

Molecular Structure

The molecular formula of this compound is C30H22BrN3OC_{30}H_{22}BrN_3O with a molecular weight of 500.42 g/mol. The structure features a quinoline core fused with a pyrazole ring and a furan moiety, which may enhance its biological activity through diverse mechanisms.

Property Value
Molecular FormulaC30H22BrN3O
Molecular Weight500.42 g/mol
IUPAC NameThis compound
InChI KeyGPTUCMNNELMYSM-UHFFFAOYSA-N

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer activities. For instance, pyrazoline derivatives have shown efficacy against various cancer cell lines. In studies, derivatives of pyrazolines have been reported to inhibit the proliferation of cancer cells by targeting specific kinases and inducing apoptosis. The compound is hypothesized to interact with cyclin-dependent kinases (CDKs), which play critical roles in cell cycle regulation.

A study highlighted that pyrazoline hybrids demonstrated high affinity towards CDK1B, suggesting that our compound may similarly exert potent anticancer effects . Additionally, in vivo studies on related compounds have shown promising results in reducing tumor sizes in xenograft models at doses around 10 mg/kg .

Antimicrobial Activity

The antimicrobial potential of compounds containing the pyrazole moiety has been well-documented. For example, certain derivatives have exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

In preliminary screenings, related compounds have shown inhibition rates comparable to standard antibiotics such as rifampicin and ampicillin, indicating potential for development as antimicrobial agents .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are attributed to their ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. In vitro studies have demonstrated that these compounds can significantly reduce inflammation markers in cell cultures subjected to inflammatory stimuli . The compound's structure suggests it may also modulate pathways involved in inflammation, potentially providing therapeutic benefits in conditions like arthritis.

The biological activity of this compound is likely mediated through several mechanisms:

Enzyme Inhibition: The compound may inhibit enzymes critical for cancer cell proliferation and survival.

Receptor Interaction: It may bind to specific receptors involved in inflammatory responses or cell signaling pathways.

Gene Expression Modulation: The compound could influence the expression of genes associated with apoptosis and inflammation.

Case Studies

Several studies have explored the biological activities of similar compounds:

  • Anticancer Activity: A recent study evaluated a series of pyrazoline derivatives against MCF-7 breast cancer cells, revealing IC50 values significantly lower than those for traditional chemotherapeutics .
  • Antimicrobial Screening: Another investigation tested various pyrazole derivatives against bacterial strains such as E. coli and Staphylococcus aureus, demonstrating effective inhibition comparable to established antibiotics .
  • Anti-inflammatory Properties: Research involving pyrazoline derivatives indicated a reduction in edema in animal models when administered at therapeutic doses, supporting their potential use in treating inflammatory diseases .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with similar structural features exhibit promising anticancer activities. For instance, derivatives of pyrazole have been shown to inhibit specific kinases involved in cancer progression. The compound's ability to interact with molecular targets such as MLK3 and LRRK2 suggests its potential as an anticancer agent .

Anti-inflammatory Effects

The pyrazole scaffold is known for its anti-inflammatory properties. Studies have demonstrated that analogs of this compound can significantly reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. These findings are supported by experimental data showing that certain derivatives exhibit up to 85% inhibition of these cytokines at specific concentrations .

Antimicrobial Activity

Compounds with similar quinoline structures have also been evaluated for antimicrobial properties. Preliminary studies suggest that the presence of both the quinoline and pyrazole moieties may enhance the antimicrobial efficacy against various pathogens, although specific data on this compound's activity remains limited .

Synthetic Routes

The synthesis of 6-bromo-3-(5-(furan-2-yl)-1-(4-methoxybenzoyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one typically involves multi-step reactions that include:

  • Formation of the Pyrazole Ring : This is achieved through the reaction of appropriate hydrazine derivatives with carbonyl compounds.
  • Bromination : The introduction of the bromine atom at the 6-position can be accomplished via electrophilic bromination techniques.
  • Quinoline Synthesis : The quinoline core can be synthesized using methods such as the Skraup synthesis or by employing cyclization reactions involving aniline derivatives.

These synthetic pathways are crucial for optimizing yields and enhancing biological activity through structural modifications.

Case Study 1: Anticancer Activity Evaluation

A study focused on a series of pyrazole derivatives demonstrated that compounds structurally related to this compound exhibited significant inhibition of cancer cell lines. The evaluation included assays measuring cell viability and apoptosis induction, revealing IC50 values in the low micromolar range .

Case Study 2: Anti-inflammatory Mechanism Analysis

Another study investigated the anti-inflammatory mechanisms of pyrazole derivatives, highlighting their ability to inhibit COX enzymes and modulate inflammatory pathways. The results indicated that compounds similar to our target molecule could effectively reduce edema in animal models, supporting their therapeutic potential in inflammatory diseases .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound ID/Name Key Substituents Melting Point (°C) Yield (%) Notable Spectral Data (IR, NMR) Reference
Target Compound 6-Br, 4-Ph, 5-(furan-2-yl), 1-(4-MeO-benzoyl) - - IR: Expected C=O (~1650 cm⁻¹), NH stretches (~3300 cm⁻¹) -
4-(4-Bromo-3-(4-bromophenyl)...tetrahydro-1H-indol-2-yl)benzenesulfonamide (16) 4-Br, 3-(4-Br-Ph), 1-benzenesulfonamide 200–201 79.3 IR: 1653 (C=O), 3253 (NH); 1H-NMR: δ 1.09 (s, 6H)
Compound 17 4-Br, 3-(4-Cl-Ph), 1-benzenesulfonamide 129–130 82.4 IR: 1670 (C=O); 1H-NMR: δ 1.16 (s, 6H)
Compound 18 4-Br, 3-(4-MeO-Ph), 1-benzenesulfonamide 160–161 84.3 IR: 1164 (SO₂); 1H-NMR: δ 7.56 (s, H-pyrrole)
6-Bromo-3-[1-(3-chlorobenzoyl)-5-(4-MeO-Ph)...quinolinone () 6-Br, 4-Ph, 1-(3-Cl-benzoyl), 5-(4-MeO-Ph) - - MDL: MFCD00222447; 1H-NMR: δ 7.63 (bs, NH₂)
4-Bromo-5-(bromomethyl)...pyrazol-3-one (Example 5.23) 4-Br, 5-(BrCH₂), 2-(4-Cl-Ph) - - LC/MS: m/z 381 [M+H]⁺

Key Observations :

  • Halogen Effects : Bromine at C6 (target compound) vs. chlorine in Compound 17 : Bromine’s larger atomic radius may enhance hydrophobic interactions in biological systems, though this is speculative without direct activity data.
  • Acyl/Substituent Diversity : The 4-methoxybenzoyl group in the target compound contrasts with benzenesulfonamide (Compounds 16–18) or 3-chlorobenzoyl (). Sulfonamides often enhance solubility and hydrogen-bonding capacity, while acyl groups may modulate lipophilicity .

Structural Characterization Techniques

  • X-ray Crystallography: SHELX programs (e.g., SHELXL, SHELXD) are widely used for refining pyrazoline-quinolinone derivatives, enabling precise determination of bond lengths and angles .
  • Spectroscopic Data : IR and 1H-NMR trends (e.g., C=O stretches ~1650–1670 cm⁻¹, NH peaks ~δ 7.5–11.0) align across analogues, confirming core structural integrity .

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